![molecular formula C21H22N4O4 B7692601 N-cyclohexyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline](/img/structure/B7692601.png)
N-cyclohexyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline, commonly known as CYNO, is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and environmental science. CYNO belongs to the family of nitroaniline derivatives and has a unique chemical structure that makes it an attractive candidate for various research studies.
Wirkmechanismus
The mechanism of action of CYNO is not fully understood, but it is believed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. CYNO has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
CYNO has been shown to have low toxicity in vitro and in vivo, making it a potential candidate for further preclinical and clinical studies. However, the long-term effects of CYNO on human health are not fully understood, and further research is needed to determine its safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CYNO in lab experiments include its high purity, stability, and reproducibility. However, the limitations of using CYNO include its high cost, low solubility in water, and limited availability.
Zukünftige Richtungen
1. Further investigation of the anti-cancer activity of CYNO and its potential as a therapeutic agent for cancer treatment.
2. Development of novel organic materials based on CYNO for various applications such as optoelectronics, sensing, and energy storage.
3. Exploration of the potential of CYNO as a fluorescent probe for the detection of other environmental pollutants.
4. Investigation of the mechanism of action of CYNO and its interactions with various biological targets.
5. Development of new synthetic methods for the production of CYNO with higher yields and reduced reaction times.
In conclusion, CYNO is a novel compound with significant potential in various scientific research fields. Its unique chemical structure and promising results in preclinical studies make it an attractive candidate for further investigation. However, further research is needed to fully understand its mechanism of action, safety profile, and potential applications.
Synthesemethoden
The synthesis of CYNO involves a multi-step process that includes the reaction of 2-methoxybenzohydrazide with cyclohexanone to form 3-(2-methoxyphenyl)-5,5-dimethylcyclohex-2-enone. This intermediate compound is then reacted with nitrobenzene and aniline to form CYNO. The synthesis of CYNO has been optimized through various methods such as microwave-assisted synthesis, solvent-free synthesis, and green synthesis, which have resulted in higher yields and reduced reaction times.
Wissenschaftliche Forschungsanwendungen
CYNO has shown promising results in various scientific research studies, making it an attractive compound for further investigation. Its potential applications include:
1. Medicinal Chemistry: CYNO has been shown to possess significant anti-cancer activity against various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs.
2. Material Science: CYNO has been used as a building block for the synthesis of various organic materials such as polymers, liquid crystals, and molecular switches.
3. Environmental Science: CYNO has been used as a fluorescent probe for the detection of heavy metal ions in water, making it a potential candidate for environmental monitoring.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-28-19-10-6-5-9-16(19)20-23-21(29-24-20)14-11-12-17(18(13-14)25(26)27)22-15-7-3-2-4-8-15/h5-6,9-13,15,22H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLOADYWJDSKOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)NC4CCCCC4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.